N,5-Dimethyl-2-(propan-2-yl)pyrimidin-4-amine
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Overview
Description
N,5-Dimethyl-2-(propan-2-yl)pyrimidin-4-amine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,5-Dimethyl-2-(propan-2-yl)pyrimidin-4-amine can be achieved through various synthetic routes. One common method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc). The reaction mixture is typically heated under reflux conditions in a solvent such as n-butanol (n-BuOH) for several hours . Another method involves reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
N,5-Dimethyl-2-(propan-2-yl)pyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce various substituted pyrimidines.
Scientific Research Applications
N,5-Dimethyl-2-(propan-2-yl)pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,5-Dimethyl-2-(propan-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Aminopyrrolo[2,3-d]pyrimidine: Known for its antitubercular activity.
Pyridin-2-yl pyrimidine derivatives: Studied for their anti-fibrosis activity.
Imidazole-containing compounds: Known for their broad range of biological activities.
Uniqueness
N,5-Dimethyl-2-(propan-2-yl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in medicinal chemistry and other scientific fields.
Properties
Molecular Formula |
C9H15N3 |
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Molecular Weight |
165.24 g/mol |
IUPAC Name |
N,5-dimethyl-2-propan-2-ylpyrimidin-4-amine |
InChI |
InChI=1S/C9H15N3/c1-6(2)8-11-5-7(3)9(10-4)12-8/h5-6H,1-4H3,(H,10,11,12) |
InChI Key |
TVOQMTGIZKNAGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1NC)C(C)C |
Origin of Product |
United States |
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